(E,Z)-7,9-十二碳二烯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

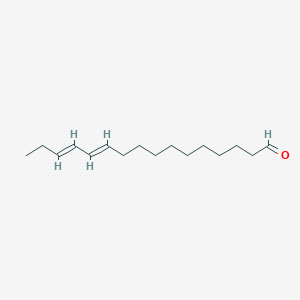

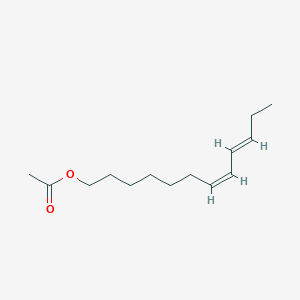

(E,Z)-7,9-Dodecadienyl acetate is a chemical compound with the molecular formula C₁₄H₂₄O₂. It is a doubly unsaturated acetate ester, commonly known for its role as a sex pheromone component in certain insect species, particularly the European grapevine moth, Lobesia botrana . This compound plays a crucial role in the mating behavior of these insects, making it a significant subject of study in the field of chemical ecology.

科学研究应用

(E,Z)-7,9-Dodecadienyl acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of desaturation and acetylation reactions.

Medicine: Research into pheromone-based pest control methods can lead to environmentally friendly alternatives to chemical pesticides, reducing the impact on human health.

作用机制

Target of Action

The primary target of (E,Z)-7,9-Dodecadienyl acetate, also known as 7Z,9E-Dodecadienyl acetate, is the European grapevine moth, Lobesia botrana . This compound acts as a major sex pheromone component in these moths.

Mode of Action

(E,Z)-7,9-Dodecadienyl acetate interacts with its targets by acting as a chemical signal . As a sex pheromone, it plays a crucial role in attracting male moths to female moths for mating .

Biochemical Pathways

The biosynthesis of (E,Z)-7,9-Dodecadienyl acetate involves several steps :

Pharmacokinetics

As a pheromone, it is likely to be released into the environment and detected by the olfactory receptors of the target organisms .

Result of Action

The release of (E,Z)-7,9-Dodecadienyl acetate by female moths leads to the attraction of male moths, facilitating mating . This has significant implications for the reproduction and population dynamics of the species.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E,Z)-7,9-Dodecadienyl acetate. For instance, sunlight and heat can cause chemical transformations in the compound . Furthermore, the effectiveness of the pheromone can be influenced by factors such as wind direction and speed, temperature, and humidity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z)-7,9-Dodecadienyl acetate typically involves a multi-step process. One common method includes the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid, followed by chain shortening to (Z)-9-dodecenoic acid.

Industrial Production Methods

Industrial production of (E,Z)-7,9-Dodecadienyl acetate can be achieved through a streamlined process that ensures high yield and selectivity. A novel method involves a two-step synthesis with excellent yields and selectivity greater than 70% . This method utilizes specific reaction conditions and catalysts to optimize the production process.

化学反应分析

Types of Reactions

(E,Z)-7,9-Dodecadienyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include epoxides, saturated derivatives, and various substituted esters, depending on the reaction pathway and conditions used.

相似化合物的比较

Similar Compounds

- (E,E)-7,9-Dodecadienyl acetate

- (Z,Z)-7,9-Dodecadienyl acetate

- (E,Z)-7,9-Dodecadien-1-ol

Uniqueness

(E,Z)-7,9-Dodecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a sex pheromone. The precise arrangement of the double bonds and the acetate group makes it highly effective in eliciting a response from the target insect species .

属性

CAS 编号 |

55774-32-8 |

|---|---|

分子式 |

C14H24O2 |

分子量 |

224.34 g/mol |

IUPAC 名称 |

[(9E)-dodeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6? |

InChI 键 |

LLRZUAWETKPZJO-DBYMJTHYSA-N |

SMILES |

CCC=CC=CCCCCCCOC(=O)C |

手性 SMILES |

CC/C=C/C=CCCCCCCOC(=O)C |

规范 SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Key on ui other cas no. |

54364-62-4 55774-32-8 |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>95% |

同义词 |

[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate; 7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-; (7Z,9E)-dodecadienyl acetate; (7Z,9E)-7,9-dodecadienyl acetate; 7,9-dodecadienyl acetate; (7Z,9E)-7,9-Dodecadienylacetat; Z,E-7,9-dodecadienyl a |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。